![molecular formula C15H22ClN3O4S B5729042 2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide](/img/structure/B5729042.png)
2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide is a complex organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a piperazine ring, a sulfonyl group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The initial step involves the chlorination of a methylphenol derivative to introduce the chloro group.
Introduction of the Sulfonyl Group: The chlorinated phenyl compound is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonyl-substituted phenyl ring.
Piperazine Ring Formation: The sulfonyl-substituted phenyl compound is then reacted with an ethylpiperazine derivative to introduce the piperazine ring.
Acetamide Formation: Finally, the phenylpiperazine compound is reacted with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers.
Scientific Research Applications
2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide can be compared with other similar compounds, such as:
2-Chloro-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid: This compound shares a similar structure but lacks the acetamide group.
4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenol: This compound is similar but has a hydroxyl group instead of the acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-3-18-4-6-19(7-5-18)24(21,22)14-9-13(23-10-15(17)20)11(2)8-12(14)16/h8-9H,3-7,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGHSOJYPYSFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-dimethyl-14-prop-2-enyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-Dimethylphenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B5728973.png)
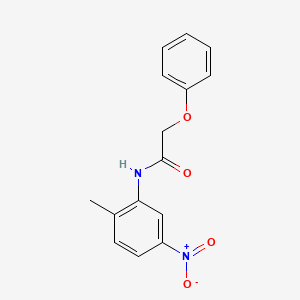
![2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE](/img/structure/B5729016.png)
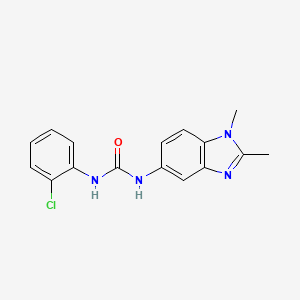
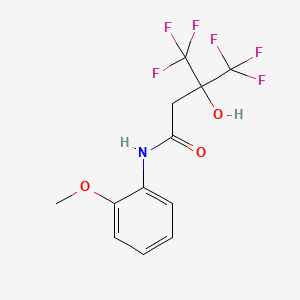

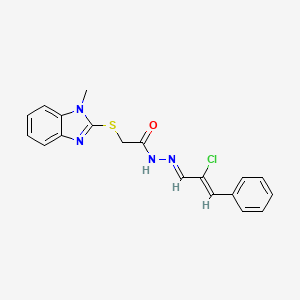
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)
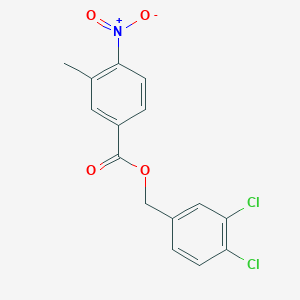
![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

